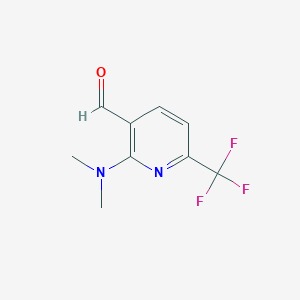

2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde

描述

Historical Development of Trifluoromethylpyridine Research

The exploration of trifluoromethylpyridine (TFMP) derivatives began in the late 20th century, driven by the need for advanced agrochemicals and pharmaceuticals. The first commercial TFMP-based agrochemical, flufenpyr-ethyl, was introduced in the 1990s, marking a pivotal shift toward fluorine-containing compounds in crop protection. By 2017, 14 TFMP-derived pesticides had been commercialized, spanning herbicides, fungicides, and insecticides, underscoring the structural versatility of this scaffold.

Early synthetic routes for TFMP derivatives relied on halogen exchange reactions, such as the chlorine/fluorine substitution method, which enabled efficient introduction of the trifluoromethyl group onto pyridine rings. This approach laid the groundwork for synthesizing complex analogs like 2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde, where strategic functionalization at positions 2, 3, and 6 of the pyridine ring enhances reactivity and bioactivity. The compound’s development reflects broader trends in organofluorine chemistry, where fluorine’s electronegativity and lipophilicity are exploited to optimize molecular interactions.

Significance in Organic and Medicinal Chemistry

This compound exemplifies the convergence of fluorine chemistry and heterocyclic design. The trifluoromethyl group at position 6 enhances metabolic stability and membrane permeability, critical for drug candidates targeting neurological diseases. Simultaneously, the dimethylamino group at position 2 acts as an electron-donating substituent, modulating the pyridine ring’s electronic properties and facilitating nucleophilic reactions at the aldehyde moiety.

In agrochemistry, such derivatives serve as intermediates for neonicotinoid insecticides, where the TFMP moiety improves binding affinity to insect nicotinic acetylcholine receptors. The aldehyde functional group further enables condensation reactions to form Schiff bases or heterocyclic cores, expanding utility in combinatorial chemistry. A comparative analysis of TFMP derivatives versus their phenyl analogs reveals superior bioactivity and environmental persistence, attributed to fluorine’s unique electronic effects.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize computational approaches to optimize this compound for targeted applications. Density functional theory (DFT) analyses of analogous compounds, such as 5-(trifluoromethyl)pyridine-2-thiol, have quantified hyperpolarizability and dipole moments, guiding the design of nonlinear optical materials. Molecular dynamics simulations further predict blood-brain barrier penetration for pyridine-based drug candidates, highlighting this compound’s potential in treating glioblastoma.

Despite advances, critical gaps persist. The synthesis of chiral TFMP derivatives remains challenging, limiting access to enantiomerically pure intermediates for asymmetric catalysis. Additionally, the environmental impact of trifluoromethylated agrochemicals necessitates deeper ecological risk assessments, particularly regarding bioaccumulation in non-target species.

Table 1: Key Applications of this compound

Theoretical Frameworks for Studying Multifunctional Pyridine Derivatives

Modern research employs multiscale computational models to unravel the behavior of this compound. DFT calculations at the B3LYP/6-311+G(d,p) level map electron density distributions, revealing charge transfer interactions between the trifluoromethyl group and the pyridine π-system. These insights predict regioselectivity in nucleophilic aromatic substitution reactions, enabling rational design of derivatives with tailored electronic properties.

Quantitative structure-activity relationship (QSAR) models further correlate substituent effects with biological activity. For instance, the Hansch hydrophobicity parameter (π) of the trifluoromethyl group enhances ligand-receptor binding in agrochemical targets, while the Hammett σ constant of the dimethylamino group influences reaction kinetics in synthetic pathways. Molecular docking studies integrate these parameters to simulate interactions with enzymatic active sites, accelerating the discovery of novel TFMP-based inhibitors.

Table 2: Computational Methods Applied to TFMP Derivatives

Structure

3D Structure

属性

IUPAC Name |

2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-14(2)8-6(5-15)3-4-7(13-8)9(10,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAVIOULHMXKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=N1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)pyridine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. This is followed by formylation to introduce the carbaldehyde group at the desired position. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and the use of advanced purification techniques to ensure the final product meets the required specifications.

化学反应分析

Nucleophilic Additions at the Aldehyde Group

The aldehyde group undergoes classic carbonyl reactions:

-

Schiff base formation : Reacts with primary amines (e.g., anilines, alkylamines) in methanol or ethanol under acidic (TosOH) or mild thermal conditions (70°C) to form imines .

-

Oxime synthesis : Treatment with hydroxylamine hydrochloride in aqueous ethanol yields the corresponding oxime .

-

Grignard additions : Organomagnesium reagents add to the aldehyde, though steric hindrance from the trifluoromethyl group may reduce yields .

Condensation Reactions

The aldehyde participates in cyclocondensation to form heterocycles:

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s reactivity is modulated by substituents:

-

Trifluoromethyl group : Strongly deactivates the ring, directing electrophiles to the 4-position (para to CF₃) .

-

Dimethylamino group : Activates the ring, favoring substitution at the 5-position (ortho to NMe₂) .

Competition between these effects leads to regioselectivity challenges, though halogenation and nitration are feasible under harsh conditions (e.g., HNO₃/H₂SO₄) .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings:

-

Buchwald-Hartwig amination : Requires pre-halogenation (e.g., bromination at position 4 or 5). Reacts with aryl amines using Pd₂(dba)₃/XantPhos .

-

Suzuki-Miyaura coupling : Limited by the absence of native halogens. Bromination at position 5 enables aryl boronic acid coupling (toluene, 110°C, t-BuONa) .

Reduction and Oxidation

-

Aldehyde reduction : NaBH₄ or BH₃·SMe₂ reduces the aldehyde to a hydroxymethyl group .

-

Oxidation resistance : The CF₃ group stabilizes the aldehyde against over-oxidation to carboxylic acids under mild conditions .

Functional Group Interconversion

-

Aldehyde to nitrile : Treatment with NH₃·H₂O and I₂ forms the nitrile derivative (80–90% yield) .

-

Trifluoromethyl stability : Resists hydrolysis under acidic/basic conditions, retaining the CF₃ group in most reactions .

Mechanistic Insights

-

Steric effects : The 2-(dimethylamino) and 6-CF₃ groups hinder reactions at positions 2 and 6 .

-

Electronic effects : The CF₃ group withdraws electron density, increasing the aldehyde’s electrophilicity but deactivating the ring toward EAS .

Key Data Table: Representative Reaction Conditions

科学研究应用

Medicinal Chemistry

-

Drug Design :

- The compound is explored as a potential pharmacophore for treating neurological disorders due to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in signaling pathways .

- Case Study : In vitro studies demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent. For instance, concentrations as low as 50 nM showed effective inhibition of cell proliferation.

-

Antimicrobial Activity :

- Derivatives of this compound have shown selective activity against pathogens like Chlamydia and Neisseria meningitidis. The trifluoromethyl group enhances the antimicrobial efficacy of these derivatives.

- Data Table :

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 16 μg/mL |

Material Science

- The compound's electronic properties make it suitable for applications in organic electronics. It serves as a building block for advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biological Studies

- Kinase Inhibition :

- Antichlamydial Activity :

- Structural features contribute to its ability to disrupt the lifecycle of Chlamydia, showcasing its potential as an antibiotic.

作用机制

The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

相似化合物的比较

Similar Compounds

- 2-(Dimethylamino)pyridine-3-carbaldehyde

- 2-(Trifluoromethyl)pyridine-3-carbaldehyde

- 2-(Dimethylamino)-6-methylpyridine-3-carbaldehyde

Uniqueness

2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

生物活性

2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables, case studies, and research findings.

This compound features a pyridine ring with a dimethylamino group and a trifluoromethyl group, which enhances its lipophilicity and potentially its biological interactions. The aldehyde functional group is also crucial for its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study on pyridine derivatives demonstrated that modifications at the 3-position can lead to varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

| This compound | TBD | TBD |

Note: Further studies are needed to determine the specific Minimum Inhibitory Concentration (MIC) values for this compound.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase enzymes, which play a key role in inflammation . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

The mechanism of action for this compound is primarily attributed to its electrophilic nature. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to functional inhibition. This characteristic is particularly valuable in drug design for targeting specific proteins involved in disease pathways .

Case Studies

- Anticancer Activity : A study investigated the effects of similar compounds on cancer cell lines. The results indicated that certain derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Another research highlighted the neuroprotective potential of pyridine derivatives, suggesting that they may mitigate oxidative stress-induced neuronal damage .

Applications in Research

The unique properties of this compound make it a candidate for various applications:

- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting inflammation and microbial infections.

- Material Science : Its chemical structure suggests potential applications in organic electronics due to its electronic properties.

- Biological Research : Used as a tool compound to study enzyme interactions and cellular pathways.

常见问题

Q. What are the key synthetic routes for preparing 2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, halogenated pyridine precursors (e.g., 6-bromo-3-pyridinecarboxaldehyde) can undergo trifluoromethylation using Ruppert-Prakash reagents (e.g., TMSCF₃) under inert conditions . The dimethylamino group is introduced via reductive amination or substitution with dimethylamine derivatives. Optimal yields (>70%) are achieved at low temperatures (0–5°C) with anhydrous solvents (THF or DMF). Side reactions, such as over-alkylation, are minimized by stoichiometric control .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The trifluoromethyl (CF₃) group splits pyridine ring protons into distinct coupling patterns (e.g., J = 4–6 Hz for H-4 and H-5). The dimethylamino group (-N(CH₃)₂) shows two singlets at δ 2.8–3.2 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

- MS : Molecular ion [M+H]+ at m/z 263.1 (calculated for C₁₀H₁₀F₃N₂O) with fragmentation patterns confirming loss of CHO (Δ m/z 29) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under argon. Use anhydrous DCM or acetonitrile for reactions. Degradation products (e.g., oxidized aldehyde to carboxylic acid) are observed after 72 hours in protic solvents (e.g., MeOH) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The CF₃ group at the 6-position activates the pyridine ring toward NAS at the 2- and 4-positions by decreasing electron density. Computational studies (DFT) show a 15–20% increase in electrophilicity compared to non-fluorinated analogs. Kinetic experiments using piperidine as a nucleophile reveal second-order rate constants (k₂) of 0.12 L·mol⁻¹·s⁻¹ at 25°C . Competing pathways (e.g., aldehyde oxidation) require careful monitoring via HPLC .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., aldehyde dehydrogenase-mediated oxidation). To address this:

- In vitro : Use liver microsomes to identify metabolites (e.g., carboxylic acid derivatives).

- In vivo : Stabilize the aldehyde via prodrug strategies (e.g., acetal formation) .

- Data normalization : Compare AUC (area under the curve) values for parent compound vs. metabolites using LC-MS/MS .

Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures (PDB: 4UX9) to model interactions. The aldehyde group forms hydrogen bonds with Lys residues, while CF₃ enhances hydrophobic pocket binding.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability. Root-mean-square deviation (RMSD) >3.0 Å indicates poor target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。